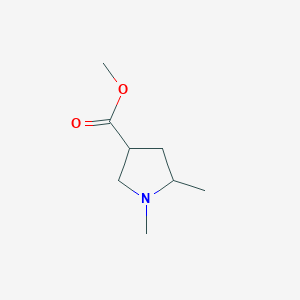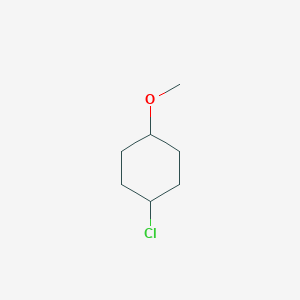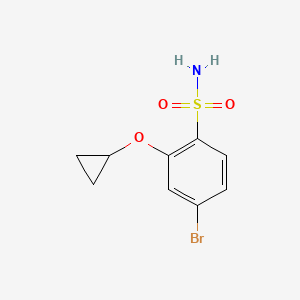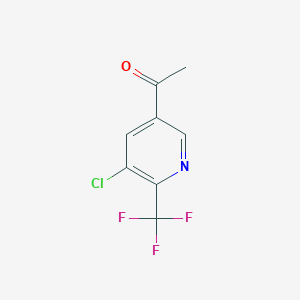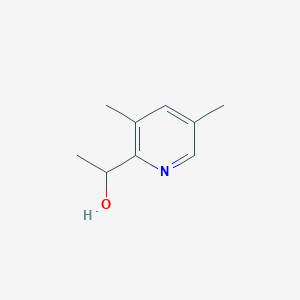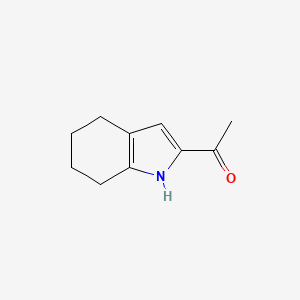
4-((R)-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound with a unique structure that combines a quinoline moiety with a quinuclidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the quinuclidine ring. Key steps may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Quinuclidine Ring: The quinuclidine ring can be introduced via nucleophilic substitution reactions, where a suitable quinuclidine derivative reacts with the quinoline core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
- 4-((S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
- 4-((S)-((1S,2R,4S,5R)-5-Methylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
Uniqueness
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to the presence of the vinyl group on the quinuclidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
4-[(R)-amino-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |
InChI |
InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18+,19+/m0/s1 |
InChIキー |
BVEMLWTWKOYCIY-MBZVMHRFSA-N |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)N |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


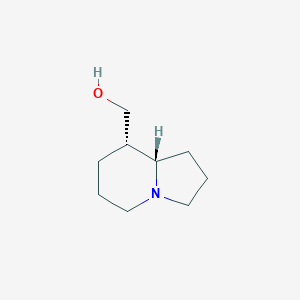

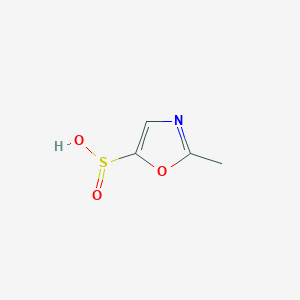
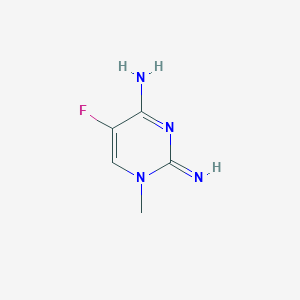
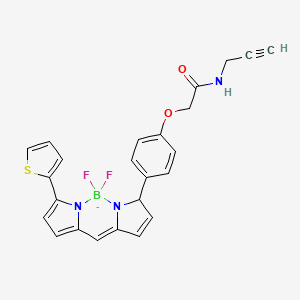
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
